Naphthalen-1-ylmethanamine;hydrobromide
Overview
Description
Naphthalen-1-ylmethanamine;hydrobromide is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a naphthalene ring system attached to a methanamine group, with a hydrobromide salt form. This compound is used in various fields, including organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
Naphthalene derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . The specific targets of these activities are diverse and depend on the specific derivative and its functional groups.
Mode of Action
For instance, some naphthalene-based compounds can inhibit the growth of certain fungi by interacting with key proteins and disrupting normal cellular processes .
Biochemical Pathways
For instance, they can affect cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can significantly impact its pharmacokinetic profile .
Result of Action
Naphthalene derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of Naphthalen-1-ylmethanamine hydrobromide can be influenced by various environmental factors. For instance, the stability of naphthalenide-driven reactions, which are used to synthesize certain naphthalene derivatives, can be affected by factors such as the type of alkali metal used, the type of solvent, temperature, and storage time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-ylmethanamine;hydrobromide typically involves the reaction of naphthalene with formaldehyde and ammonia, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form naphthalen-1-ylmethanol.
Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthalen-1-ylmethanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-1-ylmethanamine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to produce dyes, pigments, and other complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the production of materials with enhanced photoluminescence properties, such as light-emitting diodes (LEDs).
Comparison with Similar Compounds
1-Naphthylmethylamine: Similar structure but without the hydrobromide salt form.
N-Methyl-1-naphthalenemethylamine: Contains a methyl group attached to the methanamine group.
2-(2-Naphthyl)ethylamine: Similar naphthalene ring system but with an ethylamine group.
Uniqueness: Naphthalen-1-ylmethanamine;hydrobromide is unique due to its hydrobromide salt form, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability.
Properties
IUPAC Name |
naphthalen-1-ylmethanamine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMACBQOVLUODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.